1-Ethyl-4-(2-nitroethenyl)benzene
Overview
Description
1-Ethyl-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is characterized by an ethyl group and a nitroethenyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethyl-4-(2-nitroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of ethylbenzene followed by the condensation of the resulting nitro compound with an aldehyde under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the conversion of the nitro group to an amino group.
Scientific Research Applications
1-Ethyl-4-(2-nitroethenyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .
Comparison with Similar Compounds
1-Ethyl-4-(2-nitroethenyl)benzene can be compared to other nitroaromatic compounds such as:
Nitrobenzene: Similar in structure but lacks the ethyl and ethenyl groups, making it less reactive in certain chemical reactions.
4-Nitroethylbenzene: Contains an ethyl group but lacks the ethenyl group, resulting in different reactivity and applications.
2-Nitroethenylbenzene: Similar but with the nitro group positioned differently, affecting its chemical behavior and uses.
This compound’s unique combination of functional groups makes it particularly valuable in research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
1-Ethyl-4-(2-nitroethenyl)benzene, also known as a nitro-substituted aromatic compound, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 177.20 g/mol
- CAS Number : 62248-87-7
The presence of the nitro group and ethyl substituent influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as proteins and nucleic acids.
Key Mechanisms:
- Nitroreduction : The nitro group can be reduced by enzymes like nitroreductases, leading to the formation of hydroxylamine or amine derivatives that may exhibit cytotoxic effects.
- Electrophilic Attack : The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules, potentially leading to modifications that disrupt normal cellular functions.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that nitro-substituted compounds possess significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, revealing inhibitory effects on growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a moderate level of antimicrobial activity, suggesting potential applications in developing antibacterial agents.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.
Cell Line | IC (µM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF-7 (breast cancer) | 20.5 |
Normal fibroblasts | >100 |
The selectivity index indicates that this compound may be a candidate for further development in cancer therapy.
Case Studies
Several studies have explored the biological implications of nitro-substituted compounds similar to this compound:
- Study on Antiviral Activity : A study investigated the antiviral properties of nitro compounds against HIV, identifying that certain derivatives could inhibit viral replication by targeting reverse transcriptase enzymes .
- Research on Anti-inflammatory Effects : Another study evaluated the anti-inflammatory potential of related compounds in animal models, demonstrating significant reductions in inflammatory markers upon treatment with nitro-substituted benzene derivatives .
- Synthesis and Characterization : Researchers synthesized various analogs of this compound and assessed their biological activities, finding that structural modifications could enhance their potency against specific targets .
Properties
IUPAC Name |
1-ethyl-4-(2-nitroethenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWSBQRAUOSJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738341 | |
Record name | 1-Ethyl-4-(2-nitroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62248-87-7 | |
Record name | 1-Ethyl-4-(2-nitroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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